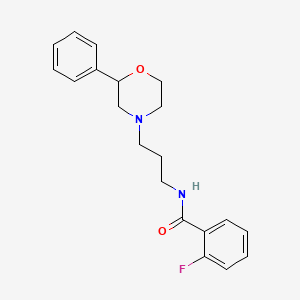

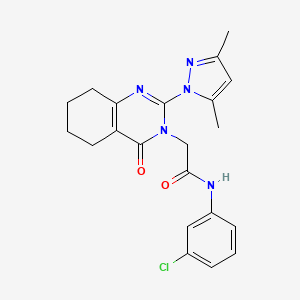

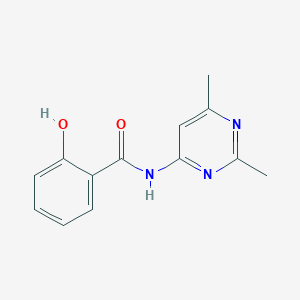

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, also known as FPB, is a synthetic compound that is used in scientific research to study its mechanism of action and physiological effects. FPB is a benzamide derivative that has a fluorine atom attached to the benzene ring, and a morpholine group attached to the amide nitrogen. The compound has been found to have potential therapeutic applications in various diseases, including cancer and neurological disorders.

科学的研究の応用

Antitumor Activity Through Histone Deacetylase Inhibition

One significant application of benzamide derivatives, including compounds structurally related to 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, is their role in cancer therapy through the inhibition of histone deacetylase (HDA). MS-27-275, a synthetic benzamide derivative, demonstrated marked antitumor efficacy in vivo against various human tumor cell lines by inhibiting HDA, leading to hyperacetylation of nuclear histones. This mechanism is similar to other HDA inhibitors like sodium butyrate and trichostatin A, which also induce changes in cell cycle distribution and increase the expression of tumor suppressor genes such as p21(WAF1/CIP1) (Saito et al., 1999).

Antimicrobial Activity

Fluorinated benzamide compounds have been investigated for their antimicrobial properties. Studies on fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) showed significant antifungal and antibacterial activity against fungi and Gram-positive microorganisms. These findings highlight the potential of fluorinated benzamide derivatives in developing new antimicrobial agents (Carmellino et al., 1994).

Fluorination in Medicinal Chemistry

The catalytic ortho-fluorination of benzamides, including 2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide, plays a crucial role in medicinal chemistry. Such fluorination enhances the pharmacological profile of compounds by improving their metabolic stability, bioavailability, and binding affinity towards targets. This versatile fluorination protocol is broadly applicable, demonstrating the importance of fluorinated benzamides in drug development (Wang et al., 2009).

Imaging Applications in Neurodegenerative Diseases

Fluorinated benzamides, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, serve as molecular imaging probes. They are used in positron emission tomography (PET) to quantify serotonin 1A receptor densities in the living brains of patients with Alzheimer's disease, demonstrating their utility in diagnosing and studying the progression of neurodegenerative diseases (Kepe et al., 2006).

特性

IUPAC Name |

2-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c21-18-10-5-4-9-17(18)20(24)22-11-6-12-23-13-14-25-19(15-23)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGIWKWMXUODH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(3-(2-phenylmorpholino)propyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

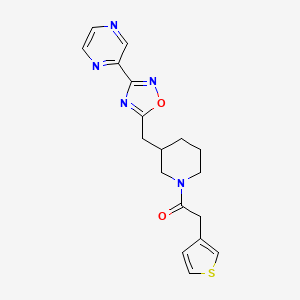

![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)

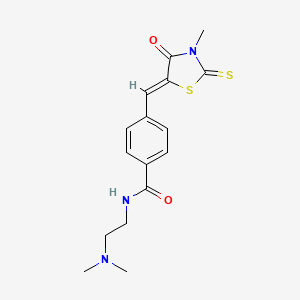

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)

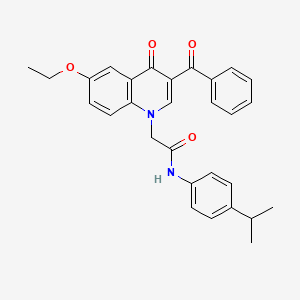

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)